7-benzyl-8-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-benzyl-8-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is an organic compound belonging to the class of n-arylpiperazines. These compounds contain a piperazine ring where the nitrogen ring atom carries an aryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-8-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, including the formation of the piperidine ring and the subsequent attachment of the benzyl and purine groups. Common reagents used in these reactions include benzyl chloride, diphenylmethanol, and piperidine. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-8-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-benzyl-8-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-benzyl-8-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 7-benzyl-8-(4-ethylanilino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 7-(4-F-benzyl)-8-((2-HO-ET)amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 7-benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione
Uniqueness
The uniqueness of 7-benzyl-8-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione lies in its specific structural features, such as the hydroxy(diphenyl)methyl group attached to the piperidine ring. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C32H33N5O3 |
---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
7-benzyl-8-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C32H33N5O3/c1-34-28-27(29(38)35(2)31(34)39)37(22-23-12-6-3-7-13-23)30(33-28)36-20-18-26(19-21-36)32(40,24-14-8-4-9-15-24)25-16-10-5-11-17-25/h3-17,26,40H,18-22H2,1-2H3 |
InChI Key |
ZSBJCQKYEGRGTL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC(CC3)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.